molecular formula C13H8ClNO3 B1180701 triflavin CAS No. 133247-60-6

triflavin

Cat. No.: B1180701
CAS No.: 133247-60-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Snake Venom Disintegrins: Classification, Sources, and General Biological Significance

Snake venom disintegrins (SVDs) are non-enzymatic proteins typically ranging from 40 to 100 amino acids in length, characterized by a high content of cysteine residues that form multiple disulfide bonds, contributing to their stable, rigid structures nih.govfrontiersin.orgelsevier.es. They are generally derived from the proteolytic processing of larger precursor proteins known as snake venom metalloproteinases (SVMPs), although some may be synthesized from shorter mRNAs nih.govfrontiersin.orgoup.comnih.gov. SVMPs are classified into different classes (P-I, P-II, P-III) based on their domain structure, and disintegrins are primarily derived from P-II and P-III classes nih.govfrontiersin.orgnih.gov.

Disintegrins are broadly classified based on their size and the number of disulfide bonds into short, medium, long, and dimeric forms frontiersin.orgelsevier.esoup.com. Another key classification is based on the amino acid motif that mediates their interaction with integrins, most commonly the Arg-Gly-Asp (RGD) sequence, but also including variations like MLD, KGD, WGD, and KTS/RTS mdpi.comnih.govfrontiersin.orgelsevier.es. The RGD motif is a crucial recognition sequence found in various extracellular matrix proteins like fibronectin, vitronectin, and fibrinogen, which are natural ligands for integrins nih.govnih.govrndsystems.com.

The biological significance of disintegrins in snake venom is primarily related to disrupting the hemostatic system of the prey, leading to anticoagulation and hemorrhage mdpi.comnih.govfrontiersin.org. However, their high affinity and specificity for integrins have made them invaluable tools in research to study integrin function and their roles in diverse cellular processes mdpi.comnih.govfrontiersin.orgelsevier.esnih.gov. They act as potent inhibitors of integrin-mediated cell adhesion, migration, and aggregation by competitively binding to integrin receptors, thereby blocking the interaction with natural ligands nih.govelsevier.esnih.govscirp.org.

Historical Perspective of Triflavin Discovery and Initial Biochemical Characterization

This compound is a specific disintegrin that was purified from the venom of the snake Trimeresurus flavoviridis nih.govtandfonline.com. Its discovery contributed to the growing understanding of the diversity and function of snake venom components. Initial biochemical characterization revealed that this compound is a cysteine-rich polypeptide with a molecular weight of approximately 7.5 kDa nih.gov. Its primary structure consists of 70 amino acid residues and contains the characteristic RGD sequence at positions 49-51 tandfonline.com. The presence of multiple disulfide bonds contributes to its stable three-dimensional structure, which is crucial for its high affinity binding to integrins researchgate.net. Early research focused on its ability to inhibit platelet aggregation, a key function of many RGD-containing disintegrins due to their interaction with the platelet-specific integrin αIIbβ3 (also known as GPIIb/IIIa) nih.govnih.govmdpi.comtandfonline.comnih.gov.

Significance of this compound as a Model Peptide in Integrin Biology and Cellular Adhesion Studies

This compound, like other RGD-containing disintegrins, has served as a valuable model peptide for investigating the structural and functional aspects of integrin-ligand interactions nih.govtandfonline.comresearchgate.net. Its relatively small size, well-defined structure stabilized by disulfide bonds, and high affinity for specific integrins make it a more potent inhibitor compared to linear RGD peptides nih.govscirp.orgresearchgate.net.

Studies utilizing this compound have provided crucial insights into the role of integrins in various cellular processes beyond platelet aggregation. For instance, this compound has been used to investigate cell adhesion to extracellular matrix proteins like fibronectin, vitronectin, and fibrinogen, demonstrating its ability to inhibit the adhesion of various cell types, including vascular smooth muscle cells (VSMCs) and tumor cells, by binding to relevant integrins such as αIIbβ3, αVβ3, and α5β1 nih.govnih.govtandfonline.comnih.govtandfonline.com.

Research with this compound has also shed light on the downstream signaling events triggered by integrin engagement or blockade. Studies have shown that this compound can interfere with intracellular signaling pathways, such as the translocation of protein kinase C-α (PKC-α), which is involved in cell adhesion and spreading tandfonline.comtandfonline.com. By acting as a competitive inhibitor, this compound helps researchers understand the specific roles of different integrins and their interactions with extracellular matrix components in mediating cellular functions.

Detailed research findings on this compound's effects on cell adhesion and signaling can be illustrated with data from studies on VSMCs and hepatoma cells:

Cell TypeIntegrins Targeted by this compound (Demonstrated Binding)Effect on Cell Adhesion to FibronectinEffect on PKC-α TranslocationKey FindingsSource
Vascular Smooth Muscle Cells (VSMCs)αIIbβ3, αVβ3, and potentially others (e.g., β1) tandfonline.comtandfonline.comInhibited concentration-dependently tandfonline.comtandfonline.comInhibited/Abolished tandfonline.comtandfonline.comInhibits fibronectin-induced cell adhesion and PKC-α translocation, providing insights into mechanisms of neointimal hyperplasia tandfonline.comtandfonline.com. tandfonline.comtandfonline.com
Human Hepatoma Cellsα5β1, α3β1, αVβ3 nih.govInhibited adhesion to fibronectin and vitronectin nih.govNot explicitly studied in this contextBinds to multiple integrin receptors, with strongest inhibition of binding by anti-α5β1 antibodies nih.gov. nih.gov
B16-F10 Mouse Melanoma CellsReceptors primarily via RGD sequence nih.govInhibited adhesion to fibronectin, vitronectin, fibrinogen, and collagen type I nih.govNot explicitly studied in this contextDirectly binds to receptors on melanoma cells via its RGD sequence, inhibiting adhesion to matrix proteins nih.gov. nih.gov

Current Research Landscape and Unaddressed Questions in this compound Studies

Current research involving this compound continues to explore its interactions with various integrins and its effects on diverse cell types, building upon its established role as an integrin antagonist nih.govscirp.orgtandfonline.comnih.gov. Studies still utilize this compound to dissect the intricate roles of integrins in processes like cell migration, proliferation, and signaling, particularly in the context of diseases where integrin function is dysregulated, such as cardiovascular diseases and cancer nih.govscirp.orgtandfonline.comnih.govtandfonline.com.

Despite the significant knowledge gained from studies with this compound, several questions remain unaddressed or require further investigation. These include:

Full spectrum of integrin targets: Although this compound is known to target β3 integrins like αIIbβ3 and αVβ3, and also interacts with α5β1 and α3β1, a comprehensive mapping of all potential integrin interactions and their relative affinities across different cell types could reveal additional biological effects nih.govtandfonline.comtandfonline.com.

Differential cellular responses: Understanding why different cell types exhibit varying sensitivities and responses to this compound, even when expressing similar integrins, requires further investigation into cell-specific signaling pathways and the influence of the cellular microenvironment nih.govnih.govtandfonline.comnih.gov.

Non-integrin targets: While integrins are the primary targets, the possibility of this compound interacting with other cellular receptors or molecules, and the potential biological consequences of such interactions, warrants exploration.

In vivo behavior and distribution: More detailed studies on the pharmacokinetics, distribution, and stability of this compound in vivo could inform its utility as a research tool in complex biological systems.

Addressing these questions will require continued research utilizing advanced biochemical, structural, and cell biological techniques, further solidifying this compound's significance as a tool in integrin and cell adhesion research.

Properties

CAS No.

133247-60-6

Molecular Formula

C13H8ClNO3

Synonyms

triflavin

Origin of Product

United States

Isolation, Purification, and Native Characterization of Triflavin

Methodologies for Extraction and Primary Purification from Biological Sources (e.g.,Trimeresurus flavoviridisVenom)

The initial step in obtaining triflavin involves the collection of crude venom from Trimeresurus flavoviridis. nih.govahajournals.org The venom is a complex biological fluid containing a variety of proteins, enzymes, and peptides. kagoshima-u.ac.jp Primary purification aims to separate the bulk of the venom components and enrich for the fraction containing this compound. While specific details on initial extraction methods for this compound are often part of broader venom fractionation protocols, methods for isolating components from Trimeresurus flavoviridis venom typically involve conventional chromatographic techniques. kagoshima-u.ac.jpresearchgate.net These initial steps often serve to remove larger proteins and other high-molecular-weight components, preparing the sample for more refined purification steps.

Advanced Chromatographic Techniques for High-Purity this compound Isolation

Achieving high purity of this compound requires the application of advanced chromatographic techniques that exploit the specific physicochemical properties of the peptide. Gel filtration, ion-exchange chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC) are commonly employed in sequence to isolate this compound from partially purified venom fractions. nih.gov

Gel Filtration Chromatography

Gel filtration chromatography, also known as size exclusion chromatography, separates molecules based on their size and shape. nottingham.ac.ukmicrobenotes.com When applied to venom, this technique allows for the separation of components based on their molecular weight. nih.govnih.govresearchgate.netmicrobenotes.comresearchgate.netjci.org this compound, being a relatively small polypeptide with a molecular mass of approximately 7600 Da (7.6 kDa), would elute later than larger venom proteins when passed through a gel filtration column with an appropriate pore size. nih.govahajournals.org This step helps to remove both very large and very small molecules, concentrating the proteins and peptides within a specific size range that includes this compound.

Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge. nih.govmdpi.com The charge of a peptide like this compound is determined by its amino acid composition and the pH of the mobile phase. By using ion-exchange columns (either cation or anion exchange) and varying the ionic strength or pH of the elution buffer, this compound can be separated from other molecules with different charges. nih.gov This technique is effective in resolving proteins and peptides with similar molecular weights but different surface charge distributions.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique widely used for the high-resolution separation and purification of peptides and proteins. hplc.eusigmaaldrich.comsepscience.comwikipedia.org It separates compounds based on their hydrophobicity. sepscience.comwikipedia.org In RP-HPLC, the stationary phase is non-polar, and the mobile phase is a mixture of a polar solvent (usually water or an aqueous buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). hplc.eusigmaaldrich.comsepscience.comwikipedia.org Peptides bind to the hydrophobic stationary phase and are eluted by increasing the concentration of the organic solvent. sigmaaldrich.comwikipedia.org RP-HPLC is typically the final step in this compound purification, providing the high purity required for detailed characterization and functional studies. nih.govplos.org The use of specific gradients of organic solvents allows for the separation of this compound from closely related peptides and impurities. hplc.eu

Assessment of Purified this compound Homogeneity and Integrity

After the purification process, it is crucial to assess the homogeneity and integrity of the isolated this compound to ensure that the preparation consists of a single, intact peptide.

Electrophoretic Analyses (e.g., SDS-PAGE)

Electrophoretic techniques, particularly SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE), are standard methods for assessing the purity and apparent molecular weight of protein and peptide samples. nih.govresearchgate.netplos.orgmdpi.comaip.orgresearchgate.netrsc.org SDS-PAGE separates proteins primarily based on their molecular weight. aip.org When purified this compound is subjected to SDS-PAGE, a single band at the expected molecular weight (approximately 7.6 kDa) indicates a high degree of homogeneity. nih.govahajournals.org The absence of significant additional bands suggests that the purification process was successful in removing other protein contaminants and that the this compound has maintained its integrity without significant degradation or aggregation. researchgate.netplos.orgaip.orgresearchgate.netrsc.org Analysis under both reducing and non-reducing conditions can provide information about the presence of disulfide bonds and the potential for aggregation.

Here is a summary of the purification steps and their basis of separation:

Purification Step Basis of Separation
Gel Filtration Chromatography Size/Molecular Weight nottingham.ac.ukmicrobenotes.com
Ion-Exchange Chromatography Charge nih.govmdpi.com
Reverse-Phase HPLC Hydrophobicity sepscience.comwikipedia.org

Mass Spectrometry for Purity Confirmation

Mass spectrometry (MS) is a powerful analytical technique widely used for the confirmation of the purity and molecular weight of isolated and purified peptides and proteins drugtargetreview.comlcms.cz. For this compound, MS plays a vital role in verifying that the purification process has yielded a single, homogeneous compound and confirming its expected molecular mass.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) can be employed for purity confirmation. LC-MS, for instance, combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection and identification of any potential impurities that co-elute with this compound lcms.cz. The mass spectrum of a highly pure this compound sample would primarily show a signal corresponding to the expected molecular weight of approximately 7600 Da portlandpress.com. The absence or minimal presence of signals at other m/z values indicates a high degree of purity.

In the context of purity confirmation, MS can detect trace impurities that might not be visible using other methods like SDS-PAGE or standard UV-Vis spectroscopy drugtargetreview.comhidenanalytical.com. By analyzing the mass-to-charge ratio (m/z) and intensity of ions, researchers can identify and quantify impurities, ensuring that the isolated this compound meets the required purity standards for further research or application hidenanalytical.comwaters.com.

Structural Elucidation and Conformational Analysis of Triflavin

Higher-Order Structural Analysis

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Conformational Stability

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of proteins in solution. This method measures the differential absorption of left and right-circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a characteristic signature of the protein's secondary structural elements, including α-helices, β-sheets, turns, and random coils.

For triflavin, which is known to possess an elongated and rigid structure composed predominantly of turns and antiparallel β-strands, CD spectroscopy serves as a valuable tool for confirming its structural integrity and assessing its conformational stability under various conditions nih.gov. The analysis of this compound's far-UV CD spectrum would be expected to exhibit features characteristic of a β-sheet-rich protein.

The typical CD spectral features for different secondary structures are summarized in the table below. For a protein like this compound, the spectrum would be dominated by the strong negative band around 216 nm and the positive band near 195 nm, indicative of its high β-sheet content. The presence of numerous turns would also contribute to the spectrum, typically with a weak negative band between 220-230 nm and a strong positive band below 190 nm.

Interactive Table: Characteristic Far-UV CD Spectra of Protein Secondary Structures

Secondary StructurePositive Band (nm)Negative Band(s) (nm)
α-Helix~192~208, ~222
β-Sheet (Antiparallel)~195~216
β-Turn~205~220-230 (weak), ~180-190 (strong)
Random Coil~212~200

By monitoring changes in the CD spectrum as a function of temperature or denaturant concentration, the conformational stability of this compound can be quantitatively assessed. Thermal denaturation studies, for example, would involve recording CD spectra at increasing temperatures and observing the change in molar ellipticity at a specific wavelength (e.g., 216 nm) to determine the melting temperature (Tm), which is a measure of the protein's thermal stability. Such analyses are crucial for understanding how the rigid, disulfide-stabilized structure of this compound contributes to its stability and function.

Advanced Spectroscopic Techniques for Probing Dynamic Conformational Changes

While CD spectroscopy provides a global view of secondary structure, advanced spectroscopic techniques are required to probe the dynamic conformational changes of this compound at atomic resolution. These methods are essential for understanding the subtle motions and flexibility, particularly within the functionally critical Arg-Gly-Asp (RGD) loop, that are crucial for its interaction with integrins.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a premier technique for studying protein dynamics in solution over a wide range of timescales.

Relaxation Dispersion NMR: This technique can be used to characterize microsecond-to-millisecond timescale dynamics, which are often associated with functionally important conformational changes. For this compound, relaxation dispersion experiments could reveal the dynamics of the RGD loop, providing insights into how its flexibility or pre-existing conformational equilibria contribute to integrin binding.

Chemical Exchange Saturation Transfer (CEST): CEST is another powerful NMR method capable of detecting and characterizing sparsely populated, transient protein conformations. This could be applied to identify and structurally characterize any "excited" states of the RGD loop that may be critical for its biological activity but are too transient to be observed by conventional structural methods.

Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan residues can be exploited to monitor conformational changes. Although this compound's primary sequence does not naturally contain tryptophan, site-directed mutagenesis to introduce a tryptophan residue near the RGD loop could create a sensitive probe for monitoring local environmental changes upon integrin binding or under different solution conditions. Changes in fluorescence intensity or emission wavelength could report on the dynamics and conformational rearrangements in this key region.

Molecular Dynamics (MD) Simulations: In conjunction with experimental techniques, MD simulations provide a computational approach to visualize and understand the conformational dynamics of this compound. By simulating the protein's movements over time, MD can offer detailed insights into the flexibility of the RGD loop, the stability of the β-sheet core, and the role of disulfide bonds in constraining the protein's dynamics.

These advanced techniques, while not yet extensively reported specifically for this compound, represent the forefront of methodologies for dissecting the relationship between protein dynamics and function. Their application would be invaluable in elucidating the precise mechanism of this compound's potent anti-platelet activity.

Structure-Function Relationship within the Disintegrin Family, with Specific Reference to this compound

The biological activity of disintegrins is intricately linked to their three-dimensional structure. This compound, as a member of the medium-sized disintegrin subfamily, serves as an excellent model for understanding these structure-function relationships. Its potent inhibition of platelet aggregation is a direct result of the specific spatial presentation of its RGD motif, which is rigidly held in place by a scaffold stabilized by numerous disulfide bonds.

Comparative Analysis of RGD Motif Presentation and Loop Conformation

A key structural feature shared among many RGD-containing disintegrins, including this compound, is the presentation of the RGD sequence at the apex of a flexible, hairpin-like loop. researchgate.net This conformation allows the RGD motif to extend away from the main protein body, making it readily accessible for binding to the cleft of integrin receptors without significant steric hindrance. researchgate.net

In the crystal structure of this compound, this hairpin loop positions the side chains of the arginine (Arg) and aspartate (Asp) residues in opposite directions, a feature believed to be critical for optimal interaction with the propeller and beta-A domains of the integrin, respectively. researchgate.net While this general hairpin structure is conserved, subtle variations in the loop's conformation and the surrounding residues can influence binding specificity and affinity.

Interactive Table: Comparison of RGD Loop Features in Different Disintegrins

DisintegrinRGD Loop StructureKey Stabilizing FeaturesNotes
This compound Hairpin-like structureRigid core stabilized by six disulfide bondsArg and Asp side chains point in opposite directions researchgate.net
Salmosin Hairpin-like structureStabilized by a small antiparallel β-sheet nih.govExhibits a distinct cluster of negatively charged residues near the RGD loop nih.gov
Schistatin Hairpin-like structureDisulfide-rich scaffoldShares the common hairpin presentation of the RGD motif researchgate.net
Echistatin Hairpin-like structureDisulfide-rich scaffoldAlso presents the RGD sequence at the tip of a loop researchgate.net

Significance of Cysteine Pattern and Disulfide Bonds in Structural Integrity and Biological Activity

The structural integrity and, consequently, the biological activity of this compound and other disintegrins are critically dependent on their extensive network of disulfide bonds. creative-proteomics.com These covalent cross-links, formed by the oxidation of cysteine residues, are essential for maintaining the compact, rigid fold of the protein. creative-proteomics.comwikipedia.org This rigidity is paramount for correctly positioning the RGD loop for effective integrin binding.

This compound is a medium-sized disintegrin characterized by approximately 70 amino acids and six disulfide bonds. uq.edu.aunih.gov The specific pairing of these twelve cysteine residues dictates the protein's tertiary structure. The pattern of disulfide connectivity is a key feature used to classify disintegrins into different groups. While some disintegrins may share the same number of cysteines, their connectivity can differ, leading to distinct three-dimensional folds.

Interactive Table: Cysteine Patterns and Disulfide Connectivity in Selected Disintegrins

DisintegrinStructural ClassNumber of CysteinesNumber of Disulfide BondsDisulfide Connectivity Pattern
This compound Medium, Monomeric126Varies from other patterns despite similar cysteine count
Jarastatin Medium, Monomeric126Different connectivity from this compound nih.gov
Echistatin Short, Monomeric84N/A
Obstutatin Short, Monomeric84N/A

The network of disulfide bonds in this compound creates a stable scaffold that resists denaturation and proteolysis, ensuring the protein remains active in the extracellular environment. This structural stability locks the RGD-containing loop into a bioactive conformation, effectively minimizing the entropic penalty upon binding to its integrin receptor and contributing to its high-affinity interaction. Therefore, the cysteine pattern and the resulting disulfide bridge architecture are fundamental to the potent biological activity of this compound.

Biosynthetic Pathways and Post Translational Processing of Triflavin

Genetic Elements and Transcriptional Regulation of Triflavin Production in Venom Glands

The production of venom proteins, including disintegrins like this compound, is a highly regulated process occurring within the venom gland. While specific genetic elements and the detailed transcriptional regulation pathways solely governing this compound gene expression are not extensively documented in the provided search results, general principles of venom protein synthesis in snake venom glands offer insights. Venom glands are known to be sites of active protein biosynthesis, processing, and secretion, supported by corresponding energy metabolism oup.comscienceopen.com.

Studies on venom evolution and composition highlight the role of gene regulatory networks in the production of toxins. A "meta-venom" network, comprising approximately 3000 non-secreted housekeeping genes strongly co-expressed with toxins, has been identified in snake venom glands. This network is primarily involved in protein folding and modification, suggesting a conserved molecular machinery co-opted for venom evolution biorxiv.org. While this provides a general framework, the specific promoter regions, transcription factors, and regulatory sequences that control the precise timing and level of this compound gene transcription within the venom gland remain areas requiring further dedicated research. The gene encoding for disintegrins, including this compound, is transcribed into messenger RNA (mRNA), which then serves as the template for protein synthesis.

Molecular Mechanisms of Peptide Chain Elongation and De Novo Folding

The synthesis of the this compound peptide chain follows the standard molecular mechanisms of protein biosynthesis, specifically translation, which occurs on ribosomes within the venom gland cells. The mRNA transcribed from the this compound gene is translated into a linear polypeptide chain, likely a larger precursor protein. Peptide chain elongation involves the sequential addition of amino acids according to the codons in the mRNA, facilitated by transfer RNAs (tRNAs) and ribosomal machinery.

Following synthesis, the nascent polypeptide chain undergoes de novo folding to acquire its specific three-dimensional structure. Disintegrins are characterized by their cysteine richness, and the formation of disulfide bonds is a critical step in their folding and structural stabilization researchgate.net. This process is often facilitated by chaperone proteins and enzymes within the endoplasmic reticulum (ER), a key organelle in the protein secretory pathway. The 'meta-venom' gene network, involved in protein folding and modification, underscores the importance of these processes in venom protein production biorxiv.org. Proper folding is essential for the disintegrin to achieve its functional conformation, particularly the correct presentation of the RGD motif for integrin binding.

Enzymatic Cleavage and Maturation Processes from Precursor Proteins within the Venom Secretory Pathway

This compound, like other disintegrins, is not synthesized as a mature peptide but is rather derived from a larger precursor protein through proteolytic cleavage scispace.comresearchgate.net. This precursor protein typically contains several domains, including a disintegrin domain embl.de. The maturation process involves the enzymatic removal of pro-peptides and other flanking sequences to yield the active disintegrin molecule.

Snake venom metalloproteinases (SVMPs) are often implicated in the processing of disintegrin precursors. Some SVMPs are themselves synthesized as larger precursors and undergo autocatalytic processing or cleavage by other proteases goettingen-research-online.de. The presence of disintegrin-like/cysteine-rich domains (DC) as proteolytic products of PIII-SVMPs in venom suggests a direct link between metalloproteinase activity and disintegrin maturation within the venom glands goettingen-research-online.demdpi.com. This proteolytic cleavage is a crucial post-translational modification that activates the disintegrin by exposing the functional RGD motif. This processing occurs within the venom secretory pathway, likely in the ER, Golgi apparatus, or secretory vesicles, as the protein moves towards secretion into the venom. Post-translational modifications, including proteolytic cleavage, are fundamental to increasing the functional diversity of proteins uniprot.orgthermofisher.com.

Comparative Biosynthetic Analyses with Other Venom Proteins

Comparative analyses of venom biosynthesis reveal both shared mechanisms and diversifications across different venomous species and protein families. While the specific comparative biosynthetic analysis of this compound against a wide range of other venom proteins at a detailed molecular level is not extensively covered in the provided results, general comparisons can be drawn.

Venom glands across different species exhibit conserved gene expression patterns related to protein synthesis, folding, and secretion, indicating a common molecular foundation for venom production biorxiv.org. However, the specific repertoire of toxins and their relative abundances vary significantly between species, reflecting adaptations to different predatory or defensive pressures oup.comgoettingen-research-online.demdpi.com.

Disintegrins themselves represent a family of venom proteins with structural and functional similarities, all derived from precursor proteins researchgate.netscispace.comresearchgate.net. Comparative studies of different disintegrins from various snake species have shown variations in their sequences, particularly in the RGD loop region and cysteine framework, leading to differences in their integrin specificity and potency researchgate.net. While the general principle of proteolytic maturation from a precursor is conserved among disintegrins, the precise enzymes and cleavage sites involved may differ depending on the specific disintegrin and the snake species.

Comparing the biosynthesis of peptide toxins like disintegrins to larger, enzymatic venom proteins (e.g., SVMPs, phospholipases A2) highlights differences in precursor structure and maturation steps. While both involve transcription, translation, folding, and post-translational modifications, the nature and complexity of these steps can vary. For instance, SVMPs undergo complex folding involving multiple domains and often require metal ions for activity, in addition to proteolytic processing goettingen-research-online.de. Comparative transcriptomic and proteomic studies of venom glands provide valuable data for understanding the evolutionary processes that shape venom composition and the underlying biosynthetic machinery oup.comscienceopen.comgoettingen-research-online.demdpi.comfrontiersin.org.

Molecular Mechanisms of Action of Triflavin on Cellular Receptors and Signaling Pathways

Specificity and Affinity of Integrin Receptor Binding

Triflavin exerts its biological effects primarily through binding to integrin receptors, particularly those containing the β₃ subunit. The specificity and affinity of these interactions dictate the potency and target cell profile of this compound.

Interaction with Glycoprotein (B1211001) IIb/IIIa (αIIbβ₃ Integrin) on Platelets

Glycoprotein IIb/IIIa (αIIbβ₃ integrin) is the most abundant integrin on platelets and serves as a crucial receptor for fibrinogen, von Willebrand factor, and other adhesive proteins, playing a central role in platelet aggregation and thrombus formation. tandfonline.comnih.govhaematologica.org this compound is a potent inhibitor of platelet aggregation due to its ability to interfere with the binding of these ligands to activated αIIbβ₃. tandfonline.com

Studies have characterized the binding of this compound to the GPIIb/IIIa complex on activated platelets. This compound binds to fibrinogen receptors associated with the glycoprotein IIb/IIIa complex with a Kd value of 7 x 10⁻⁸ M. nih.gov This indicates a relatively high affinity binding to the receptor.

Chemical cross-linking studies have been employed to further characterize the binding components of this compound on the platelet membrane. Using ¹²⁵I-triflavin and a chemical cross-linking reagent, analysis by SDS-PAGE and autoradiography revealed that ¹²⁵I-triflavin was specifically cross-linked to a protein with an apparent molecular weight of 1.1 x 10⁵ Da. nih.gov This component was identified as GpIIIa (glycoprotein IIIa) using an antibody against GpIIIa. nih.gov These results indicate that the this compound-binding sites on platelets are located in close proximity to GpIIIa. nih.gov The RGD sequence within disintegrins like this compound is typically located at the tip of a hairpin loop, positioning the Arg and Asp side chains to potentially bind to the propeller domain and beta-A domain of the integrin, respectively. researchgate.net

This compound inhibits platelet aggregation by interfering with the interaction of fibrinogen and αIIbβ₃ integrin. tandfonline.com Competitive binding studies have demonstrated that this compound competes with endogenous ligands like fibrinogen and von Willebrand factor for binding to the αIIbβ₃ integrin. Fibrinogen and von Willebrand factor share a common receptor mechanism for interaction with human platelets that is dependent on ADP occupancy of its binding sites and is recognized by a sequence at the carboxyl terminus of the fibrinogen gamma chain. nih.gov this compound, containing an RGD sequence, mimics the binding motif found in these adhesive proteins. tandfonline.comnih.gov Studies have shown that this compound effectively inhibits the adhesion of activated platelets to immobilized fibronectin, vitronectin, and von Willebrand factor. ahajournals.org On a molar basis, this compound was found to be significantly more potent than the synthetic peptide GRGDS at inhibiting cell adhesion, suggesting a higher affinity or more effective binding mode. nih.gov

Here is a table summarizing some competitive binding data:

LigandThis compound Effect on BindingRelative Potency (vs. GRGDS)Reference
FibrinogenInhibits binding to αIIbβ₃- tandfonline.com
Von Willebrand FactorInhibits binding to αIIbβ₃- ahajournals.org
FibronectinInhibits adhesion to~800 times more potent nih.govahajournals.org
VitronectinInhibits adhesion to- ahajournals.org

Interaction with αVβ₃ Integrin on Non-Platelet Cells (e.g., Vascular Smooth Muscle Cells, Tumor Cells)

Beyond its effects on platelets, this compound also interacts with αVβ₃ integrin, which is expressed on various non-platelet cells, including vascular smooth muscle cells (VSMCs) and tumor cells. tandfonline.comnih.gov αVβ₃ integrin plays roles in processes such as cell adhesion, migration, and proliferation, which are relevant in conditions like atherosclerosis and tumor metastasis. tandfonline.comtandfonline.combiorxiv.org this compound is known to be a nonspecific inhibitor of β₃ integrins, including αVβ₃. tandfonline.com

The direct binding of this compound to the membranes of non-platelet cells expressing αVβ₃ has been investigated using fluorescently labeled this compound, such as FITC-triflavin. Flow cytometric studies have shown that FITC-triflavin binds directly to VSMC membranes. tandfonline.comtandfonline.com This binding was found to be divalent cation-dependent and this compound-specific, as it was significantly reduced in the presence of EDTA or excess unlabeled this compound. tandfonline.com Similarly, FITC-conjugated this compound has been shown to bind to human cervical carcinoma (HeLa) cells in a saturable manner, and this binding was inhibited by GRGDS, suggesting interaction with RGD-dependent integrins on these cells. nih.gov FITC is a commonly used fluorescent label that conjugates to proteins via free amine groups. aatbio.com

Here is a table summarizing direct binding studies using FITC-Triflavin:

Cell TypeObservationInhibition byReference
Vascular Smooth Muscle CellsDirect binding of FITC-triflavin to membranesEDTA, unlabeled this compound tandfonline.comtandfonline.com
Human Cervical Carcinoma (HeLa)Saturable binding of FITC-triflavin to cellsGRGDS nih.gov
Elucidation of the Role of the RGD Sequence in Integrin Recognition and Binding Selectivity

The RGD (Arginyl-Glycyl-Aspartic acid) sequence is a critical peptide motif widely recognized by integrin cell adhesion proteins found in the extracellular matrix. wikipedia.org This sequence is present in numerous matrix proteins, such as fibronectin, fibrinogen, vitronectin, and osteopontin. wikipedia.org Integrins, which are cell surface receptors composed of alpha and beta subunits, bind to the RGD sequence, mediating cell adhesion to the extracellular matrix. wikipedia.org

This compound, as an RGD-containing disintegrin, interacts with integrin receptors. Studies have shown that this compound, specifically an αIIβ3 disintegrin, can inhibit cell adhesion to immobilized fibronectin. tandfonline.comtandfonline.com This inhibitory effect is attributed to its interaction with integrins that recognize the RGD motif. The binding of this compound to these integrins interferes with the normal adhesion process mediated by extracellular matrix proteins like fibronectin. tandfonline.comtandfonline.com This interference highlights the role of the RGD sequence within this compound in targeting and modulating integrin function, thereby impacting cellular processes dependent on integrin-mediated adhesion.

Downstream Intracellular Signaling Pathway Modulation by this compound

The binding of this compound to integrins initiates a cascade of intracellular events, modulating various signaling pathways critical for cellular function.

Effects on Protein Kinase C (PKC) Isoform Translocation (e.g., PKC-α)

Protein Kinase C (PKC) is a family of serine-threonine kinases involved in numerous cellular processes, including signal transduction, proliferation, and migration. Activation of integrins, such as those binding to fibronectin, can lead to the activation and translocation of specific PKC isoforms from the cytosol to the cell membrane or other cellular compartments. tandfonline.comairitilibrary.comncl.edu.tw

Research indicates that this compound influences PKC activity, particularly the translocation of PKC-α. Fibronectin stimulation typically induces marked translocation of PKC-α from the cytosol to the membranes in vascular smooth muscle cells (VSMCs). tandfonline.comairitilibrary.comncl.edu.tw However, in the presence of this compound, this fibronectin-induced PKC-α translocation is significantly inhibited or abolished. tandfonline.comtandfonline.comairitilibrary.comncl.edu.tw This suggests that this compound's interaction with integrins disrupts the signaling events that lead to PKC-α translocation, thereby interfering with downstream processes regulated by this kinase.

The following table summarizes the effect of this compound on PKC-α translocation:

StimulusThis compound PresencePKC-α TranslocationReference
FibronectinAbsentMarkedly stimulated tandfonline.comairitilibrary.comncl.edu.tw
FibronectinPresent (10 μg/mL)Abolished/Inhibited tandfonline.comtandfonline.comairitilibrary.comncl.edu.tw

Impact on Thromboxane (B8750289) A2 Formation and Related Eicosanoid Pathways

Thromboxane A2 (TXA2) is a potent eicosanoid produced primarily by activated platelets, playing a significant role in platelet aggregation and vasoconstriction. wikipedia.orghmdb.canih.govuni.lu TXA2 is generated from prostaglandin (B15479496) H2 through the action of thromboxane-A synthase. wikipedia.org It exerts its effects by binding to thromboxane A2 receptors (TP receptors). wikipedia.orgnih.gov

Research on this compound indicates an impact on platelet function, including the prevention of platelet plug formation. cyberleninka.rumdpi.comsemanticscholar.org While the direct mechanism regarding TXA2 formation is not explicitly detailed in the provided snippets, the known role of TXA2 in platelet aggregation suggests a potential link. Disintegrins like this compound that interfere with platelet function may indirectly influence TXA2-mediated processes. However, without direct evidence from the search results on this compound's effect on the enzymes involved in TXA2 synthesis or its receptors, a definitive statement on its impact on thromboxane A2 formation and related eicosanoid pathways cannot be made based solely on the provided information.

Modulation of Cellular Adhesion Processes and Extracellular Matrix Interactions

This compound influences cellular adhesion by targeting integrin receptors that mediate cell-ECM interactions. Integrins are transmembrane heterodimeric glycoproteins that link the ECM to the cell's cytoskeleton and play crucial roles in cell adhesion, migration, growth, survival, and differentiation. scielo.brnus.edu.sg The RGD sequence within this compound allows it to bind to certain integrins, thereby interfering with the natural binding of these integrins to RGD-containing ECM proteins. nih.govahajournals.orgtandfonline.commdpi.com This interference can lead to the inhibition of cell adhesion to various ECM components. nih.govnih.govtandfonline.com

Inhibition of Cell-Substratum Adhesion to Specific Extracellular Matrices (e.g., Fibronectin, Vitronectin, Fibrinogen, Collagen Type I)

Multiple studies have demonstrated that this compound effectively inhibits the adhesion of various cell types to specific ECM proteins, including fibronectin, vitronectin, fibrinogen, and collagen type I. nih.govnih.gov This inhibitory effect has been observed in different cell lines, such as B16-F10 melanoma cells and human hepatoma J-5 cells. nih.govnih.gov

Research indicates that this compound is a potent inhibitor of cell adhesion to these matrices. For instance, this compound was found to be significantly more potent than the synthetic peptide GRGDS (Gly-Arg-Gly-Asp-Ser) at inhibiting cell adhesion to fibronectin, fibrinogen, vitronectin, and collagen type I. nih.govnih.gov In one study using B16-F10 melanoma cells, this compound was approximately 600-800 times more potent than GRGDS. nih.gov Another study with human hepatoma J-5 cells reported this compound as being approximately 1000 times more potent than GRGDS in inhibiting adhesion to these matrices. nih.gov

This compound also inhibits the adhesion of vascular smooth muscle cells (VSMCs) to immobilized fibronectin in a concentration-dependent manner. tandfonline.comtandfonline.com

The inhibition of adhesion to these ECM components is considered to be a contributing factor to some of the biological effects of this compound, such as its antimetastatic activity. nih.gov

Differential Effects on Adhesion to Various Extracellular Matrix Components (e.g., Laminin)

While this compound exhibits strong inhibitory effects on adhesion to fibronectin, vitronectin, fibrinogen, and collagen type I, its effects on adhesion to other ECM components, such as laminin (B1169045) and collagen type IV, appear to be less pronounced or differential depending on the cell type. nih.govnih.gov

In studies using human hepatoma J-5 cells, this compound showed a limited inhibitory effect on cell attachment to collagen type IV and laminin, with inhibition rates of 40% or less. nih.gov Similarly, in human umbilical vein endothelial cells (HUVECs), this compound dose-dependently inhibited adhesion to vitronectin, fibronectin, laminin, and collagen type IV. nih.gov However, vitronectin and fibronectin generally promoted a significantly greater extent of cell adhesion and migration compared to laminin or collagen type IV. nih.gov

Another disintegrin, contortrostatin, also showed differential effects, blocking adhesion of human breast cancer cells to fibronectin and vitronectin but having no effect on adhesion to laminin and Matrigel. researchgate.net These findings suggest that the effectiveness of this compound in inhibiting adhesion can vary depending on the specific ECM protein and the cell type involved, likely due to the differential expression and involvement of various integrins in mediating adhesion to different matrix components. scielo.brtandfonline.com

Elucidation of Mechanisms Governing Anti-Adhesive Properties and Cell Detachment

The anti-adhesive properties of this compound are primarily mediated through its interaction with integrin receptors that recognize the RGD sequence. nih.govahajournals.orgscielo.brtandfonline.commdpi.com this compound, as an RGD-containing disintegrin, acts as an antagonist by binding to these integrins, thereby preventing or disrupting the binding of natural ECM ligands like fibronectin, vitronectin, and fibrinogen to their respective integrin receptors on the cell surface. nih.govahajournals.orgscielo.brtandfonline.com

Specifically, this compound is known to bind to and inhibit integrins such as αIIbβ3 and αVβ3, which are involved in cell adhesion to various ECM proteins. scielo.brtandfonline.com Binding of this compound to these integrins interferes with the formation of stable cell-matrix adhesion complexes, such as focal adhesions. nus.edu.sgtandfonline.com

The binding of integrins to ECM ligands normally triggers intracellular signaling pathways, including the activation and translocation of protein kinase C (PKC). tandfonline.comtandfonline.com This signaling is crucial for the formation and maintenance of focal adhesions and subsequent cellular processes like spreading and migration. tandfonline.comkarger.com Studies have shown that this compound can inhibit fibronectin-induced PKC-α translocation in VSMCs, suggesting that its interference with integrin-ECM binding disrupts downstream signaling events necessary for stable adhesion. tandfonline.comtandfonline.com

While the primary mechanism involves blocking integrin-ligand interactions, the exact processes leading to cell detachment can be complex and may involve the disruption of the established links between integrins and the actin cytoskeleton, as well as the potential modulation of signaling pathways that regulate cytoskeletal organization and focal adhesion turnover. scielo.brnus.edu.sgkarger.com The ability of this compound to interfere with these processes contributes to its anti-adhesive effects and its potential to inhibit events like tumor cell metastasis which rely on cell-ECM interactions. nih.govnih.gov

Synthetic Strategies and Structural Modifications of Triflavin and Its Mimetics

Chemical Synthesis Methodologies for Disintegrin Analogs (e.g., Solid-Phase Peptide Synthesis)

Disintegrins are typically small proteins or peptides, making chemical synthesis a viable approach for producing the native sequences or designed analogs. Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for the chemical synthesis of peptides up to approximately 80 amino acids in length, and in some cases, even longer sequences can be achieved through techniques like chemical ligation bachem.comnih.gov. SPPS involves anchoring the C-terminus of the growing peptide chain to an insoluble solid support, usually a resin bachem.combachem.com. Amino acids are then added sequentially in a stepwise manner from the C-terminus to the N-terminus bachem.combachem.com.

The SPPS process generally involves repeated cycles of deprotection of the Nα-amino group of the terminal amino acid on the resin, followed by coupling of the next protected amino acid bachem.com. Washing steps are performed after each deprotection and coupling step to remove excess reagents and by-products, which is simplified by the peptide being bound to the solid support bachem.com. The Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies are common approaches for Nα-amino protection in SPPS nih.govgoogle.com. Fmoc-based SPPS is particularly popular due to its mild deprotection conditions nih.govbeilstein-journals.org.

While SPPS is highly effective for synthesizing peptides, challenges can arise, including incomplete coupling or deprotection reactions, accumulation of by-products, and aggregation of the growing peptide chain, especially for longer sequences nih.gov. Despite these challenges, SPPS offers advantages such as being faster, more flexible for designing analogs, and generally less expensive for manufacturing peptides at scales up to multi-100-kg compared to recombinant technology nih.gov. Automated SPPS systems further enhance the efficiency and reproducibility of the process beilstein-journals.org.

For disintegrin analogs, SPPS has been used to synthesize peptides containing key binding motifs, such as the KTS sequence found in some disintegrins like viperistatin, to study their interaction with integrin receptors researchgate.net. Linear and cyclic peptides based on disintegrin sequences have been synthesized using SPPS to investigate the importance of specific residues for biological activity researchgate.net.

Rational Design Principles for Developing Triflavin-Inspired Disintegrin Mimetics

Rational design of this compound-inspired disintegrin mimetics involves leveraging the structural and functional information of this compound to create smaller, non-peptidic, or modified peptide molecules that retain or improve upon its desired properties. This approach typically focuses on the key pharmacophore responsible for integrin binding, which in many disintegrins, including this compound, is the RGD (Arginine-Glycine-Aspartic acid) sequence or related motifs like KGD or KTS researchgate.netresearchgate.net. This compound itself is a single-chain polypeptide containing approximately 71 amino acid residues and an N-terminal sequence of Gly-Glu-Glu-Cys-Asp nih.gov.

Rational design principles include:

Identification of the minimal binding motif: Determining the core amino acid sequence or structural elements essential for high-affinity and selective binding to target integrins. For many disintegrins, the RGD sequence is critical for binding to RGD-binding integrins.

Mimicry of the active conformation: Designing molecules that adopt a conformation similar to the RGD loop (or other binding motif) in the native this compound structure when bound to the integrin, even if the mimetic is structurally different.

Simplification of the structure: Developing smaller peptide fragments, cyclic peptides, or non-peptidic small molecules that retain the binding activity of the larger disintegrin protein. This can improve stability, cell permeability, and reduce manufacturing costs.

Introduction of non-natural amino acids or linkers: Incorporating modified amino acids or synthetic linkers to enhance metabolic stability, modify pharmacokinetic properties, or introduce new functionalities.

Focus on target specificity: Designing mimetics that selectively target specific integrin subtypes (e.g., αIIbβ3, αvβ3, α5β1) to minimize off-target effects.

By understanding how this compound interacts with integrins at a molecular level, researchers can design mimetics that effectively block or modulate these interactions for therapeutic purposes.

Site-Directed Mutagenesis and Targeted Chemical Modification of this compound (e.g., RGD loop modifications, disulfide bond engineering)

Site-directed mutagenesis and targeted chemical modification are powerful tools for investigating the structure-activity relationships of this compound and generating variants with altered properties.

Site-Directed Mutagenesis: This technique involves making specific changes to the DNA sequence encoding this compound, resulting in the substitution, insertion, or deletion of particular amino acids in the expressed protein. For disintegrins, site-directed mutagenesis is frequently used to:

Modify the RGD loop or other putative binding motifs to assess their contribution to integrin binding specificity and affinity.

Investigate the role of specific residues outside the binding loop in maintaining the protein's structure and function.

Introduce or remove glycosylation sites to study the impact of post-translational modifications.

Targeted Chemical Modification: This involves chemically altering specific amino acid residues or functional groups within the purified this compound protein or synthetic peptides. Examples relevant to disintegrins include:

RGD loop modifications: Chemical modifications within or adjacent to the RGD sequence can be used to probe the requirements for integrin binding. This might involve modifying the side chains of Arginine, Glycine, or Aspartic acid, or introducing constrained amino acid analogs.

Disulfide bond engineering: this compound, like other disintegrins, contains multiple disulfide bonds that are crucial for maintaining its three-dimensional structure and biological activity. nih.gov. Modifying cysteine residues or introducing new ones can alter the disulfide bond pattern, potentially affecting folding, stability, and integrin binding. Disulfide bond formation can be achieved through oxidation of cysteine residues uci.edu.

Modification of other residues: Specific chemical reactions can target other amino acid side chains (e.g., lysine, glutamic acid) to introduce labels, conjugation sites, or alter charge distribution.

These modifications allow researchers to systematically investigate the contribution of individual amino acids and structural features to this compound's activity and to engineer variants with improved characteristics.

Structure-Activity Relationship (SAR) Studies of Modified this compound Peptides and Synthetic Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how changes in the chemical structure of this compound or its mimetics affect their biological activity, particularly their interaction with integrins. By synthesizing a series of modified peptides or synthetic derivatives and testing their activity in relevant assays (e.g., platelet aggregation inhibition, integrin binding assays), researchers can correlate specific structural features with observed biological effects.

SAR studies on this compound and other disintegrins have revealed:

The critical importance of the RGD sequence (or related motifs) for binding to specific integrins, such as αIIbβ3 on platelets nih.gov.

The influence of amino acid residues flanking the RGD motif on binding affinity and integrin subtype specificity researchgate.net.

The necessity of the correct three-dimensional structure, often maintained by disulfide bonds, for high-affinity binding. Modifications affecting disulfide bond formation or protein folding can significantly impact activity nih.gov.

The effect of peptide length and cyclization on stability and potency. Cyclic peptides are often more stable and potent than their linear counterparts researchgate.net.

The impact of incorporating non-natural amino acids or chemical modifications on metabolic stability, serum half-life, and bioavailability.

SAR studies guide the rational design process, allowing for the iterative optimization of lead compounds to improve their potency, selectivity, and pharmacological properties. Data from SAR studies can be presented in tables showing the chemical structure of different analogs and their corresponding IC50 values or binding affinities for target integrins.

Development of this compound Conjugates and Probes for Advanced Research Applications (e.g., Fluorescently Labeled this compound for Imaging and Binding Assays)

This compound and its derivatives can be chemically conjugated to various molecules to create probes and conjugates for advanced research and potential therapeutic applications. These modifications allow for tracking, visualization, and targeted delivery.

Examples of this compound conjugates and probes include:

Fluorescently Labeled this compound: Conjugating fluorescent dyes (e.g., fluorescein, rhodamine) to this compound allows for its use in imaging studies to visualize integrin distribution on cells or in tissues beilstein-journals.orguci.eduresearchgate.net. Fluorescent probes can also be used in binding assays (e.g., flow cytometry, fluorescence microscopy) to quantify this compound binding to cells expressing target integrins and to study competitive binding with other ligands beilstein-journals.orguci.eduresearchgate.net.

Biotinylated this compound: Conjugation with biotin (B1667282) enables the detection and isolation of this compound-binding proteins (integrins) using avidin (B1170675) or streptavidin conjugates. This is useful for pull-down assays and Western blotting.

Radiolabeled this compound: Labeling this compound with radioisotopes allows for quantitative binding studies, pharmacokinetic studies, and in vivo imaging using techniques like SPECT or PET.

This compound-Drug Conjugates: In a therapeutic context, this compound or its mimetics could potentially be conjugated to cytotoxic drugs or other therapeutic payloads to achieve targeted delivery to cells expressing specific integrins, such as cancer cells or activated platelets.

Immobilized this compound: Covalently attaching this compound to a solid support (e.g., chromatography resin) can be used for affinity purification of integrins or for studying integrin-ligand interactions in vitro.

The development of these conjugates and probes expands the utility of this compound beyond its initial identification as a platelet aggregation inhibitor, facilitating detailed studies of integrin biology and the development of new diagnostic and therapeutic strategies.

Advanced Analytical and Biophysical Characterization of Triflavin and Its Biological Interactions

Spectroscopic Techniques for Conformational and Interaction Analysis

Spectroscopic methods provide valuable insights into the molecular structure of triflavin and how it behaves upon binding to other molecules.

Advanced Fluorescence Spectroscopy (e.g., Quenching, Förster Resonance Energy Transfer (FRET))

Fluorescence spectroscopy, including techniques like quenching and Förster Resonance Energy Transfer (FRET), is instrumental in studying molecular interactions and conformational changes. FRET, a distance-dependent energy transfer between a donor and acceptor fluorophore, is particularly useful for assessing molecular proximity within the range of 10-100 Å. bmglabtech.comthermofisher.comnih.gov This technique can be used to study protein-protein interactions, receptor-ligand binding, and conformational changes. bmglabtech.comnih.govmoleculardevices.com While the provided search results mention the use of FITC-conjugated this compound in flow cytometry studies nih.govresearchgate.net, directly detailing advanced fluorescence spectroscopy techniques like quenching or FRET applied to this compound itself for conformational or interaction analysis is not explicitly present in the search results. However, the principles of FRET, involving the transfer of energy between fluorophores based on proximity and spectral overlap, are well-established for studying biomolecular interactions. bmglabtech.comthermofisher.comnih.govmoleculardevices.comevidentscientific.com

Infrared and Raman Spectroscopy for Molecular Vibrations and Conformation

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide molecular fingerprints based on how molecular bonds vibrate when interacting with light. edinst.comphotothermal.comrsc.org IR spectroscopy is sensitive to changes in dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability. edinst.comphotothermal.com These techniques are complementary and can offer detailed information about chemical structures and molecular conformation. edinst.comphotothermal.comamericanpharmaceuticalreview.comscifiniti.com Differences in IR and Raman spectra can indicate variations in crystalline forms or molecular interactions within a sample. americanpharmaceuticalreview.comscifiniti.com Although the search results discuss the application of IR and Raman spectroscopy for characterizing organic compounds and pharmaceutical polymorphs rsc.orgamericanpharmaceuticalreview.comscifiniti.com, specific studies detailing the use of IR or Raman spectroscopy for analyzing the conformation or molecular vibrations of this compound are not found within the provided snippets.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is an optical technique used for the real-time monitoring and quantification of molecular interactions. harvard.educytivalifesciences.commosbri.eu It measures changes in the refractive index near a sensor surface when molecules bind to an immobilized ligand. harvard.educytivalifesciences.comwikipedia.org SPR allows for the determination of binding kinetics (association and dissociation rates, ka and kd) and equilibrium binding constants (affinity, KD). harvard.edumosbri.euwikipedia.org This technique is label-free and can be used to study interactions between various molecules, including proteins and peptides. cytivalifesciences.com this compound is mentioned in the context of SPR in one search result googleapis.com, suggesting its potential application with this technique, but detailed research findings specifically on this compound's binding kinetics or affinity determined via SPR are not provided in the available snippets. SPR is a standard method for analyzing molecular interactions and determining binding constants mosbri.eu, making it a suitable technique for characterizing this compound's interactions with its targets, such as integrins.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding Interactions

Isothermal Titration Calorimetry (ITC) is a technique used to measure the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). While ITC is a powerful tool for characterizing biomolecular interactions thermodynamically, there is no information in the provided search results about the specific application of ITC to study this compound's binding interactions.

High-Resolution Mass Spectrometry-Based Approaches for Peptide Characterization and Post-Translational Modifications

Mass spectrometry (MS) is a fundamental technique for the identification and characterization of peptides and proteins, offering high sensitivity and specificity. diva-portal.orgnih.govthermofisher.com High-resolution MS, such as Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS), provides excellent resolving power and mass accuracy, enabling detailed analysis of complex samples. diva-portal.org MS/MS (tandem mass spectrometry) is commonly used for peptide sequencing and the localization and characterization of post-translational modifications (PTMs). diva-portal.orgnih.govthermofisher.com this compound is a peptide nih.govahajournals.orgnih.govportlandpress.com, and its molecular mass (7500-7600 Da) and amino acid sequence (70-71 residues) have been determined. ahajournals.orgnih.govportlandpress.comnih.gov One search result mentions mass spectrometry in the context of analytical procedures for recombinant therapeutic monoclonal antibodies usp.org, and another lists mass spectrometry as a method used in peptide characterization ejbiotechnology.info. While the search results confirm this compound is a peptide and its sequence and mass have been characterized, likely involving mass spectrometry, specific details on the application of high-resolution MS or the characterization of PTMs on this compound using MS are not extensively described in the provided snippets.

Flow Cytometry for Cell-Surface Receptor Binding and Cellular Response Profiling

Flow cytometry is a fluorescence-based technique that allows for the simultaneous measurement of multiple characteristics of individual cells in suspension. cellsignal.com It is widely used to analyze cell populations, quantify protein abundance, and study cell-surface receptor binding. cellsignal.com Fluorescently labeled antibodies or ligands are commonly used in flow cytometry to target specific proteins or cellular components. cellsignal.com

Flow cytometry has been specifically applied to study this compound's interactions with cells. FITC-conjugated this compound has been used to assess its binding to human platelets and vascular smooth muscle cells (VSMCs). researchgate.nettandfonline.com Studies have shown that FITC-triflavin binds directly to VSMC membranes. tandfonline.com The binding of FITC-conjugated this compound to hepatoma cells was inhibited by GRGDS and antibodies against integrins α3β1, α5β1, and αvβ3, indicating that this compound binds to multiple integrin receptors on these cells. nih.gov Among these, anti-α5β1 antibodies showed the most significant inhibitory effect on this compound binding. nih.gov

Flow cytometric analysis of FITC-triflavin binding to human platelets has also been conducted. researchgate.net These studies demonstrated that this compound binds to the glycoprotein (B1211001) IIb/IIIa complex (αIIbβ3 integrin) on platelets. ahajournals.orgnih.govresearchgate.netnih.govthieme-connect.com The binding of FITC-triflavin to collagen-activated platelets was significantly reduced in the presence of EDTA, highlighting the importance of divalent cations for this interaction. researchgate.net

Here is a summary of research findings on this compound binding to cells using flow cytometry:

Cell TypeThis compound ConjugateKey FindingsRelevant IntegrinsCitation
Human Hepatoma CellsFITC-conjugatedBinds to multiple integrin receptors; binding inhibited by GRGDS, anti-α3β1, anti-α5β1, and anti-αvβ3 mAbs. Anti-α5β1 showed strongest inhibition.α3β1, α5β1, αvβ3 nih.gov
Vascular Smooth Muscle CellsFITC-conjugatedBinds directly to VSMC membranes.Fibronectin-related receptors, αIIbβ3 disintegrin tandfonline.comtandfonline.com
Human PlateletsFITC-conjugatedBinds to the glycoprotein IIb/IIIa complex (αIIbβ3 integrin); binding reduced by EDTA.Glycoprotein IIb/IIIa complex (αIIbβ3 integrin) ahajournals.orgnih.govresearchgate.netnih.govthieme-connect.com

Flow cytometry is thus a crucial technique for profiling this compound's interactions with cell surface receptors and understanding its mechanism of action at the cellular level.

Electrophoretic and Immunoblotting Techniques for Protein-Protein Interaction Studies (e.g., Chemical Cross-linking followed by SDS-PAGE and Immunoblotting)

Electrophoretic and immunoblotting techniques are fundamental tools in the study of protein interactions, allowing for the separation, identification, and analysis of proteins and protein complexes. Chemical cross-linking can be employed prior to these techniques to stabilize transient or weak protein-protein interactions, enabling their detection and analysis creative-proteomics.comthermofisher.com.

In the context of this compound, chemical cross-linking followed by SDS-PAGE and immunoblotting has been utilized to characterize its binding components on platelet membranes. Specifically, studies using 125I-triflavin and the chemical cross-linking reagent DTSSP demonstrated that 125I-triflavin was cross-linked to a protein with an apparent molecular weight of 1.1 x 10^5 Da. nih.gov. This interaction was shown to be specific, as it was inhibited by the peptide GRGDS and excess unlabeled this compound nih.gov. Subsequent identification of this 110 kDa component as GpIIIa using an antibody against GpIIIa (AP3) via immunoblotting techniques indicated that this compound binding sites on platelets are located in close proximity to GpIIIa nih.gov.

This approach, combining chemical cross-linking with SDS-PAGE and immunoblotting, provides valuable information about the molecular weight of the interacting protein and confirms the specificity of the interaction. SDS-PAGE separates proteins based on their molecular weight, and the formation of higher molecular weight species after cross-linking can indicate protein complex formation creative-proteomics.comfenyolab.org. Immunoblotting then allows for the specific detection of a target protein within the separated sample using antibodies numberanalytics.comwaxitinc.com.

Electrophoresis in general is a well-established method for studying protein-protein interactions, encompassing various techniques such as native PAGE and affinity electrophoresis, which separate proteins based on properties like charge-to-mass ratio or binding affinity under non-denaturing conditions nih.govbiorxiv.org.

Advanced Microscopic Techniques for Visualization of Cellular Interactions (e.g., Confocal Microscopy for Protein Translocation)

Advanced microscopic techniques, such as confocal microscopy, offer powerful capabilities for visualizing cellular interactions and the localization or translocation of proteins within cells in real-time or in fixed samples ibidi.comnih.gov. Confocal microscopy provides optical sectioning, allowing for the visualization of structures and molecules within a specific focal plane, thereby reducing background noise and improving image clarity nih.gov.

Studies investigating this compound have utilized confocal microscopy to visualize its effects on cellular processes, specifically protein translocation. One notable finding is the impact of this compound on protein kinase C (PKC)-α translocation in vascular smooth muscle cells (VSMCs) tandfonline.com. Fibronectin stimulation typically induces the translocation of PKC-α from the cytosol to the cell membranes tandfonline.com. However, in the presence of this compound, this fibronectin-stimulated translocation of PKC-α was abolished tandfonline.com.

In a confocal microscopic study, VSMCs were preincubated with this compound before being allowed to adhere to immobilized fibronectin. The distribution of PKC-α was then visualized using confocal microscopy tandfonline.com. The results showed a marked stimulation of PKC-α translocation to the membranes by fibronectin, which was significantly inhibited by this compound tandfonline.com. This demonstrates the utility of confocal microscopy in observing and documenting the effect of this compound on the intracellular localization and movement of key signaling proteins like PKC-α.

Protein translocation, the movement of proteins between cellular compartments, is a fundamental process, and imaging techniques, including confocal microscopy, are valuable for monitoring and quantifying this process by measuring fluorescence intensity ratios in different cellular regions idea-bio.comsynentec.com.

Atomic Force Microscopy (AFM) for Single-Molecule Interaction Studies and Force Measurements

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale and measuring forces between the AFM tip and the sample wikipedia.orgoxinst.com. AFM can be used for single-molecule interaction studies and force measurements, providing insights into the mechanical properties of biological samples and the forces involved in molecular binding events parksystems.comoxinst.combruker.com.

AFM allows for the direct measurement of interaction forces between a probe and a sample as a function of their separation, generating force-distance curves wikipedia.orgafmworkshop.comafmworkshop.com. This force spectroscopy mode is particularly useful for studying single-molecule interactions, such as receptor-ligand binding or protein-protein interactions, by functionalizing the AFM tip and/or the substrate with the molecules of interest parksystems.comnih.gov. The rupture forces of individual molecular bonds can be measured in piconewton (pN) scale oxinst.com.

While the provided search results mention AFM in the context of visualizing protein translocation and studying protein-protein interactions at the single-molecule level wiley.combioengineer.orgaimspress.com, and refer to this compound in a patent mentioning AFM google.com, there is no specific detailed research finding in the provided snippets directly detailing the application of AFM for single-molecule interaction studies or force measurements specifically involving this compound and its binding partners. However, the principles of AFM force spectroscopy are well-established for measuring intermolecular forces, including protein-protein interactions parksystems.comoxinst.combruker.comnih.gov. This technique could, in principle, be applied to quantify the binding forces between this compound and its target proteins, such as GpIIIa, providing a deeper understanding of the mechanical strength of these interactions at the single-molecule level.

AFM has been used to visualize individual biomolecules and their complexes, providing information on their morphology and conformational changes nih.govcam.ac.uk. Single-molecule force spectroscopy based on AFM (AFM-SMFS) allows for the measurement of intermolecular forces in protein-protein interactions nih.gov.

Computational and Theoretical Modeling of Triflavin and Its Interactions

Molecular Docking Simulations of Triflavin-Integrin Receptor Complexes

Molecular docking simulations are widely used to predict the preferred binding orientation and affinity of a ligand, such as this compound, to a receptor protein, such as integrins. This technique explores the potential binding modes by sampling various conformations of the ligand and orientations within the receptor's binding site, scoring them based on predicted interaction energies.

Studies involving molecular docking of integrin ligands, including RGD-containing peptides which share functional similarities with disintegrins like this compound, have been conducted to understand their binding to integrin receptors such as αvβ3 and αIIbβ3. dntb.gov.uadergipark.org.tr These simulations aim to identify key residues involved in the interaction, the nature of the binding forces (e.g., hydrogen bonds, electrostatic interactions, hydrophobic effects), and the potential binding affinity, often expressed as a docking score or binding energy. dergipark.org.tr For instance, docking studies on cyclic RGD peptides binding to αvβ3 integrin have determined binding affinities and highlighted specific interactions within the active site. dergipark.org.tr While specific detailed docking data for this compound in the search results is limited, the principles and methodologies applied to other RGD-containing ligands are directly relevant to understanding how this compound's RGD motif might interact with integrin binding sites. The RGD motif is recognized by integrin alpha IIb, beta 3, which interacts with proteins like fibrinogen or VWF. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Receptor Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules, including conformational changes and the dynamics of ligand-receptor interactions. nih.gov For proteins like disintegrins, MD simulations can reveal the flexibility of specific regions, such as the RGD motif and its surrounding microenvironment. researchgate.net This is crucial because the conformation of the RGD loop can significantly influence its ability to bind to integrins.

MD simulations have been applied to study the conformational flexibility of various proteins and protein-ligand complexes. biorxiv.orgresearchgate.netnih.govmdpi.com These simulations can help determine if a molecule, like the RGD motif within a protein structure, undergoes significant conformational shifts that would enable or prevent interaction with a binding partner. researchgate.net For example, MD simulations have been used to investigate the flexibility of protein loops and domains and how these dynamics are affected by ligand binding. biorxiv.orgmdpi.com Analysis of MD trajectories can involve clustering conformations to identify the most populated states and assessing parameters like root-mean-square deviation (RMSD) to quantify flexibility. researchgate.net While direct MD simulation data specifically on this compound's conformational flexibility or its dynamics with integrins was not extensively detailed in the search results, studies on other RGD-containing proteins and integrin-ligand complexes demonstrate the applicability of MD simulations in this context. researchgate.netbiorxiv.org These studies can provide insights into how the inherent flexibility of this compound might influence its binding kinetics and thermodynamics with integrin receptors.

In Silico Screening for Novel this compound-like Compounds or Integrin Antagonists

In silico screening involves using computational methods to search large databases of chemical compounds for potential drug candidates with desired properties, such as binding to a specific target protein like integrins. This approach can be used to identify novel compounds that mimic the activity of this compound as an integrin antagonist or have improved binding characteristics. mdpi.comresearchgate.netnih.govmdpi.com

Virtual screening workflows typically involve molecular docking of compound libraries to the target protein's binding site, followed by scoring and ranking based on predicted binding affinity. mdpi.comnih.govnih.gov Further filtering can be applied based on pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) predicted computationally. mdpi.comnih.gov In silico screening efforts have been successful in identifying novel integrin antagonists by targeting specific binding sites or mechanisms. mdpi.comnih.govnih.gov For example, studies have employed virtual screening to find pure αvβ3 antagonists that interact with residues near the MIDAS site. nih.gov While specific in silico screening studies focused on finding this compound-like compounds were not found, the methodology is directly applicable. By using the structure of this compound or the integrin binding site it targets as a basis, researchers can virtually screen compound libraries to identify molecules with similar predicted binding profiles. mdpi.comnih.gov

Bioinformatics Analysis of Disintegrin Sequence Signatures and Phylogenetic Relationships

Bioinformatics tools and databases are essential for analyzing the amino acid sequences of disintegrins, including this compound, to identify conserved sequence signatures, understand their evolutionary relationships, and predict functional sites. mdpi.comnih.govclinilaunchresearch.invanderbilt.edu Sequence analysis can reveal the presence of key motifs, such as the RGD sequence, and variations in flanking regions that might influence integrin binding specificity.

Phylogenetic analysis of disintegrin sequences from various snake venoms can provide insights into the evolutionary history of these proteins and how their sequences and functions have diversified. mdpi.comnih.govclinilaunchresearch.innih.gov Phylogenetic trees can group disintegrins based on sequence similarity and highlight clades corresponding to different integrin binding specificities (e.g., RGD, KGD, R/KTS motifs). mdpi.com This analysis can help in understanding the structural and functional determinants of integrin binding by comparing related disintegrins with different activities. mdpi.com Bioinformatics approaches, including sequence alignment and phylogenetic tree construction using methods like Neighbor-Joining, are standard tools for these analyses. nih.govclinilaunchresearch.in Studies have utilized bioinformatics to analyze disintegrin families, revealing distinct structural characteristics and evolutionary relationships linked to their binding affinity for integrins. mdpi.com

Biological Activities and Mechanistic Studies of Triflavin in Preclinical Research Models

Anti-Platelet Aggregation and Function in In Vitro and Ex Vivo Models

Triflavin has been shown to be a potent inhibitor of platelet aggregation induced by a variety of agonists across different experimental settings, including washed human platelets, platelet-rich plasma, and whole blood. researchgate.netnih.gov Its effectiveness has also been demonstrated in ex vivo models, where it impaired platelet aggregation in rabbits after intravenous administration.

This compound dose-dependently inhibits human platelet aggregation stimulated by a range of agonists, including ADP, collagen, thrombin, adrenaline, and the prostaglandin (B15479496) endoperoxide analogue U46619. researchgate.netnih.gov The half-maximal inhibitory concentration (IC50) of this compound for platelet aggregation varied depending on the inducer and platelet preparation used, ranging from 38 to 84 nM. researchgate.net This broad inhibitory activity suggests that this compound interferes with a common pathway involved in platelet aggregation triggered by diverse stimuli. The primary mechanism identified for this inhibition is the blockade of fibrinogen binding to the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) complex on the platelet surface membrane. researchgate.netnih.gov This complex serves as the final common pathway for platelet aggregation.

Table 1: IC50 Values of this compound for Human Platelet Aggregation Induced by Various Agonists

AgonistPlatelet PreparationIC50 (nM)Citation
ADPPlatelet-rich plasma38-84 researchgate.net
CollagenPlatelet-rich plasma38-84 researchgate.net
ThrombinPlatelet-rich plasma38-84 researchgate.net
U46619Platelet-rich plasma38-84 researchgate.net
AdrenalinePlatelet-rich plasma38-84 researchgate.net
ADPWashed platelets38-84 researchgate.net
CollagenWashed platelets38-84 researchgate.net
ThrombinWashed platelets38-84 researchgate.net
U46619Washed platelets38-84 researchgate.net
ADPWhole blood38-84 researchgate.net
CollagenWhole blood38-84 researchgate.net
ThrombinWhole blood38-84 researchgate.net
U46619Whole blood38-84 researchgate.net

While this compound is a potent inhibitor of platelet aggregation, studies have indicated that it apparently does not affect the platelet shape change induced by agonists such as thrombin and collagen. researchgate.net Similarly, this compound reportedly does not significantly affect ATP-release reactions caused by these agonists. researchgate.net However, some research suggests that this compound's ability to inhibit platelet-induced vasoconstriction might be partly due to its efficiency in preventing platelet activation subsequent to the inhibition of serotonin (B10506) release and thromboxane (B8750289) A2 formation. nih.govnih.gov This indicates a potential, albeit perhaps indirect, influence on certain aspects of granule release or downstream effects.

Aggregating platelets can induce vasoconstriction in de-endothelialized vascular segments due to the release of vasoactive substances like serotonin and thromboxane A2. nih.govnih.gov this compound has been shown to dose-dependently inhibit platelet-induced vasoconstriction in de-endothelialized rat thoracic aortas. nih.govnih.gov At a concentration of 2 μmol/L, this compound demonstrated a maximal inhibitory effect of about 45%. nih.gov This effect is attributed, at least partly, to this compound's ability to prevent platelet activation and the subsequent release of vasoconstrictive mediators. nih.govnih.gov

This compound inhibits the adhesion of activated platelets to various extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and von Willebrand factor. nih.govnih.gov This inhibition is dose-dependent. nih.gov For instance, at 1 μmol/L, this compound effectively inhibited the adhesion of collagen-activated platelets to fibronectin, vitronectin, and von Willebrand factor by approximately 92%, 84%, and 76%, respectively. nih.gov On a molar basis, this compound was found to be significantly more potent than trigramin (B1166263) in inhibiting platelet adhesion to these matrices. nih.gov However, this compound did not significantly suppress the adhesion of activated platelets to laminin (B1169045) or resting platelets to type IV collagen, suggesting that its inhibitory effect on adhesion is specific to certain ECM components and activation states, likely mediated through RGD-dependent integrin interactions. nih.gov

Modulation of Non-Platelet Cell Function

Beyond its well-characterized effects on platelets, preclinical studies have also explored this compound's impact on other cell types relevant to vascular health and disease, particularly vascular smooth muscle cells (VSMCs).

Vascular smooth muscle cell adhesion and migration are crucial processes involved in the development of atherosclerosis and intimal hyperplasia. This compound has been shown to inhibit the adhesion of VSMCs to immobilized fibronectin in a concentration-dependent manner. Concentrations of 10, 20, and 50 μg/mL of this compound inhibited VSMC adhesion to immobilized fibronectin by approximately 14.3%, 26.3%, and 32.4%, respectively.

Mechanistic studies indicate that this compound directly binds to VSMC membranes. Furthermore, this compound has been shown to interfere with intracellular signaling pathways in VSMCs. Fibronectin stimulation typically induces the translocation of protein kinase C-α (PKC-α) from the cytosol to the membranes in VSMCs. This translocation was abolished in the presence of this compound (10 μg/mL). These findings suggest that this compound's inhibitory effect on VSMC adhesion may involve the modulation of integrin-mediated signaling pathways, such as those involving PKC-α.

Table 2: Inhibition of VSMC Adhesion to Immobilized Fibronectin by this compound

Inhibition of Tumor Cell Adhesion and Migration in Cancer Models (in vitro and in vivo animal models)

Preclinical investigations have demonstrated the ability of this compound to inhibit key processes involved in cancer progression, specifically tumor cell adhesion and migration. In vitro studies using B16-F10 melanoma cells showed that this compound dose-dependently inhibited their adhesion to various extracellular matrix (ECM) components, including fibronectin, fibrinogen, vitronectin, and collagen type I. invivochem.cn This inhibitory effect was found to be significantly more potent with this compound compared to the synthetic peptide GRGDS, with this compound being approximately 600-800 times more potent at inhibiting cell adhesion. invivochem.cn

Furthermore, this compound has been shown to inhibit the adhesion of hepatoma cells to extracellular matrices by interacting with integrins αvβ3, α3β1, and α5β1 expressed on the surface of these cells. oup.com Inhibition of adhesion of human umbilical vein endothelial cells (HUVECs) to ECMs such as vitronectin, fibronectin, laminin, and collagen type IV has also been observed, with this effect mediated through interaction with integrin αvβ3. oup.comciteab.com Beyond adhesion, this compound has been reported to inhibit the migration and invasion of tumor cells. nih.gov

In vivo studies using C57BL/6 mice inoculated with B16-F10 melanoma cells demonstrated that this compound (at doses of 1-30 μ g/mouse ) inhibited melanoma cell-induced lung colonization in a dose-dependent manner. invivochem.cn These findings suggest that the inhibitory effects of this compound on tumor cell adhesion to ECMs and potentially on tumor cell-induced platelet aggregation may contribute to its observed antimetastatic activity in animal models. invivochem.cn

Effects on Angiogenesis-Related Processes in Preclinical Settings

This compound has also shown effects on angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. In preclinical settings, this compound inhibited the adhesion and migration of human umbilical vein endothelial cells (HUVECs) to various ECM proteins in vitro. citeab.com Specifically, this compound (0.1 to 0.4 μM) dose-dependently inhibited HUVEC adhesion to vitronectin, fibronectin, laminin, and collagen type IV. citeab.com In cell migration studies, this compound (0.4 μM) more markedly inhibited migration mediated by vitronectin and fibronectin compared to laminin and collagen type IV. citeab.com

A comparison of this compound's effectiveness with an anti-αvβ3 integrin monoclonal antibody revealed that this compound was significantly more potent, being at least twenty to thirty times more effective at inhibiting HUVEC adhesion and migration. citeab.com In addition to its in vitro effects, this compound suppressed TNFα-induced angiogenesis in the chicken chorioallantoic membrane (CAM) assay. oup.comciteab.com These results suggest that this compound's inhibition of angiogenesis may be due to interference with the adhesion and migration of endothelial cells to ECMs, highlighting its potential as an anti-angiogenic agent in preclinical models. citeab.com

Antithrombotic Effects in Animal Models

This compound has demonstrated potent antithrombotic effects in various animal models, primarily by interfering with platelet function. Its activity is largely attributed to its RGD sequence, which allows it to interact with integrin receptors, particularly the glycoprotein IIb/IIIa (αIIbβ3 integrin) complex on platelets, thereby blocking fibrinogen binding and subsequent platelet aggregation. oup.comahajournals.orgthieme-connect.comnih.govscispace.com

Prevention of Acute Pulmonary Thromboembolism in Murine Models

Studies in murine models have shown that this compound is effective in preventing acute pulmonary thromboembolism induced by ADP. Intravenous administration of this compound at doses of 2-4 micrograms/g was effective in reducing the mortality associated with ADP-induced pulmonary thromboembolism in mice. ahajournals.orgscispace.com This indicates this compound's ability to interfere with the formation of potentially fatal blood clots in the pulmonary vasculature in this preclinical model.

Reversal of Lipopolysaccharide-Induced Thrombocytopenia in Sepsis Models

In rat models of septicemia induced by lipopolysaccharide (LPS), this compound has been shown to prevent thrombocytopenia. Administration of LPS typically leads to a reduction in circulating platelets and their accumulation in organs like the liver. nih.gov Pretreatment with this compound (500 μg/kg) significantly prevented this alteration in platelet distribution, reversing the decrease of radiolabeled platelets in the blood and their accumulation in the liver. nih.gov In contrast, treatment with GRGDS (20 mg/kg) did not produce a significant effect. nih.gov The protective effect of this compound in this sepsis model is suggested to involve the inhibition of platelet aggregation, leading to decreased thromboxane A2 formation, and the inhibition of platelet adhesion to subendothelial matrixes. nih.gov this compound also suppressed the elevation in plasma thromboxane B2 concentration and reversed the altered levels of 5-hydroxytryptamine in the blood and liver of LPS-treated rats. nih.gov

Inhibition of Platelet Plug Formation in Microvessels of Small Animal Models

This compound has been shown to inhibit platelet plug formation in the microvasculature of small animal models. In mice, intravenous infusion of this compound (10-20 micrograms/g) significantly prolonged the lag period and the occlusion time of platelet plug formation induced by irradiation of mesenteric venules with filtered light. ahajournals.org For instance, this compound at 20 micrograms/g prolonged the occlusion time approximately 2-fold. ahajournals.org Studies have also indicated that this compound prevents platelet plug formation in in vivo experiments and inhibits the adhesion of platelets to the subendothelium of de-endothelialized aorta. thieme-connect.com This effect on platelet plug formation is a critical aspect of its antithrombotic activity, demonstrating its ability to interfere with thrombus formation in small blood vessels.

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings and Contributions from Triflavin Studies to Integrin Biology

This compound, a disintegrin isolated from the venom of the habu snake (Trimeresurus flavoviridis), has proven to be a pivotal tool in advancing our understanding of integrin biology. nih.govahajournals.orgnih.gov Research on this small, cysteine-rich polypeptide has provided significant insights into the molecular mechanisms governing cell adhesion and signaling. nih.govtmu.edu.tw A key contribution of this compound studies is the elucidation of the critical role of the Arginine-Glycine-Aspartic acid (RGD) sequence in mediating high-affinity binding to specific integrin receptors. nih.govnih.gov this compound serves as a potent antagonist of the glycoprotein (B1211001) IIb/IIIa complex (αIIbβ3 integrin) on platelets, thereby powerfully inhibiting platelet aggregation. nih.govnih.govnih.govtmu.edu.tw This specific antagonism has been instrumental in dissecting the final common pathway of platelet aggregation, where the binding of fibrinogen to activated αIIbβ3 is the culminating step. nih.govnih.gov

Furthermore, studies with this compound have extended beyond platelet biology to reveal its interactions with a broader range of integrins expressed on various cell types, including tumor cells. nih.gov Research has demonstrated that this compound can inhibit the adhesion of cancer cells to extracellular matrix proteins by binding to multiple integrin receptors, such as αvβ3, α5β1, and α3β1. nih.gov This has underscored the potential for RGD-containing disintegrins to modulate cell-matrix interactions in pathological processes like tumor metastasis. The structural determination of this compound has also been a significant contribution, revealing a rigid scaffold stabilized by disulfide bonds that presents the RGD loop in an optimal conformation for integrin binding. researchgate.net This has provided a structural blueprint for the design of synthetic integrin antagonists.

Remaining Challenges and Unresolved Questions in this compound Research and Disintegrin Science

Another unresolved question is the potential for "off-target" effects or the engagement of other cell surface receptors by this compound and other disintegrins. While their primary targets are integrins, the possibility of interactions with other membrane proteins cannot be entirely dismissed and warrants further investigation. The intracellular signaling pathways that are modulated by this compound binding to integrins, beyond the immediate inhibition of ligand binding, also represent an area ripe for further exploration. Understanding the downstream consequences of this compound-integrin interaction is crucial for a complete picture of its biological effects. Furthermore, the in vivo stability, and distribution of this compound and its derivatives remain areas requiring more extensive research to bridge the gap between in vitro findings and potential future applications.

Emerging Research Directions and Potential Fundamental Applications in Biomedical Science (excluding therapeutic/clinical development details)

The unique properties of this compound are paving the way for several emerging research directions and fundamental applications in biomedical science. One of the most promising areas is the use of this compound as a molecular probe to investigate the dynamics of integrin activation and clustering. Its high affinity and specificity for certain integrins make it an excellent tool for visualizing and quantifying these receptors on the cell surface and for studying their role in cell adhesion, migration, and signaling.

Another emerging direction is the use of this compound as a targeting moiety for the delivery of imaging agents or other bioactive molecules to cells expressing specific integrins. By conjugating this compound to nanoparticles or fluorescent dyes, researchers can selectively target these molecules to sites of interest, such as tumors or areas of inflammation where certain integrins are upregulated. This has potential applications in basic research for understanding disease processes at a molecular level.

Furthermore, the structural scaffold of this compound is being explored as a template for the design of novel biomaterials. By incorporating the RGD motif of this compound into synthetic polymers or hydrogels, scientists aim to create materials that can mimic the natural extracellular matrix and promote specific cell adhesion and behavior for applications in tissue engineering and regenerative medicine research.

Importance of Interdisciplinary Approaches for a Comprehensive Understanding of Disintegrin Biology and Function

A comprehensive understanding of disintegrin biology and function, as exemplified by this compound, necessitates a highly interdisciplinary approach. The convergence of expertise from various fields is essential to unravel the complexities of these fascinating molecules.

Structural Biology and Biochemistry: Techniques such as X-ray crystallography and NMR spectroscopy are crucial for determining the three-dimensional structures of disintegrins and their complexes with integrins. This provides the atomic-level detail needed to understand the basis of their interaction and specificity. Biochemists are essential for the purification, and functional characterization of these proteins.

Molecular and Cell Biology: These disciplines are vital for elucidating the effects of disintegrins on cellular processes such as adhesion, migration, proliferation, and signaling. Techniques like site-directed mutagenesis can be used to identify the key amino acid residues responsible for the biological activity of disintegrins.

Pharmacology and Physiology: Pharmacological studies are necessary to characterize the in vitro and in vivo effects of disintegrins. Physiologists can provide the organismal context to understand how these molecules affect complex biological systems.

Computational Biology and Chemistry: Molecular modeling and computational simulations can complement experimental data by predicting the interactions between disintegrins and integrins, and by aiding in the rational design of new molecules with desired properties.

By fostering collaborations between researchers in these and other related fields, the scientific community can continue to unlock the full potential of disintegrins like this compound, leading to a deeper understanding of fundamental biological processes and paving the way for future innovations in biomedical science.

Q & A

Q. What is the molecular mechanism by which triflavin inhibits platelet aggregation?

this compound, an Arg-Gly-Asp (RGD)-containing peptide isolated from Trimeresurus flavoviridis venom, binds to the fibrinogen receptor glycoprotein IIb/IIIa (GPIIb/IIIa) on platelets. This interaction competitively blocks fibrinogen binding, preventing platelet aggregation. Key methodologies to study this include:

  • In vitro platelet aggregation assays : Measure inhibition potency using adenosine diphosphate (ADP) or thrombin as agonists.
  • Dose-response analysis : Determine IC50 values (e.g., 0.02 μM for this compound vs. 0.58 mM for GRGDS) to compare efficacy with synthetic RGD peptides .
  • Radiolabeled ligand binding : Confirm receptor specificity using radiolabeled this compound or fibrinogen .

Q. How is this compound purified and characterized for experimental use?

  • Purification : Ion-exchange chromatography and HPLC are standard methods for isolating this compound from crude venom.
  • Characterization : Mass spectrometry and NMR verify peptide sequence and structural integrity. Purity (>95%) should be confirmed via reverse-phase HPLC .
  • Validation : Functional assays (e.g., platelet aggregation inhibition) are required to confirm bioactivity .

Advanced Research Questions

Q. What experimental models are suitable for studying this compound's antithrombotic effects in vivo?

  • Rodent thrombosis models : Induce thrombosis via chemical (e.g., ferric chloride) or mechanical injury, then administer this compound intravenously. Monitor thrombus formation using Doppler ultrasound or histopathology.
  • Sepsis-induced thrombocytopenia : LPS-stimulated rat models demonstrate this compound's role in reducing platelet sequestration in the liver. Measure thromboxane A2 levels and platelet counts pre/post-treatment .
  • Dosage optimization : Conduct pharmacokinetic studies to determine half-life and bioavailability in different formulations (e.g., lyophilized vs. solution) .

Q. How can researchers address contradictions in reported IC50 values for this compound across studies?

Discrepancies may arise from:

  • Assay variability : Standardize agonist concentrations (e.g., ADP) and platelet sources (human vs. animal).
  • Purity differences : Validate this compound batches using HPLC and mass spectrometry.
  • Data normalization : Express inhibition relative to positive controls (e.g., monoclonal antibodies like 7E3) to enable cross-study comparisons .

Q. What methodological precautions are critical for ensuring reproducibility in this compound studies?

  • NIH guidelines compliance : Report experimental conditions (e.g., animal ethics, sample sizes) as per NIH preclinical research standards .
  • Detailed protocols : Document this compound storage conditions (-80°C for lyophilized form), reconstitution buffers (e.g., PBS pH 7.4), and avoidance of freeze-thaw cycles .
  • Negative controls : Include GRGES (inactive peptide) to rule out non-specific effects .

Methodological and Analytical Challenges

Q. How can researchers investigate this compound's synergistic effects with other antithrombotic agents?

  • Isobolographic analysis : Combine this compound with aspirin or clopidogrel at varying ratios to assess additive/synergistic inhibition of platelet aggregation.
  • Thromboxane modulation : Measure thromboxane B2 (stable metabolite of A2) via ELISA in LPS models to evaluate this compound's impact on inflammatory pathways .
  • Computational modeling : Simulate RGD peptide-GPIIb/IIIa binding dynamics to identify optimal combination therapies .

Q. What advanced techniques validate this compound's specificity for GPIIb/IIIa over other integrins?

  • Flow cytometry : Use fluorescently labeled this compound to quantify binding to GPIIb/IIIa vs. αvβ3 integrin on activated platelets.
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to recombinant integrins .
  • CRISPR-edited cell lines : Compare this compound's effects on GPIIb/IIIa-deficient vs. wild-type platelets .

Ethical and Technical Considerations

Q. What ethical guidelines apply to preclinical studies of this compound in animal models?

  • Institutional Animal Care and Use Committee (IACUC) approval : Mandatory for all in vivo experiments.
  • Humane endpoints : Monitor thrombocytopenia severity (e.g., >50% platelet count reduction) to avoid undue suffering .
  • Data transparency : Publish negative results to prevent publication bias .

Q. How can researchers ensure this compound's stability during long-term storage?

  • Lyophilization : Store at -80°C with cryoprotectants (e.g., trehalose) to prevent degradation.
  • Stability assays : Periodically test bioactivity via platelet aggregation assays and HPLC purity checks .

Q. What strategies mitigate cross-species variability in this compound studies?

  • Species-specific GPIIb/IIIa characterization : Use homology modeling to predict this compound binding affinity across species.
  • Comparative studies : Test this compound in human, murine, and canine platelet models to identify translational limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.